molecular formula C14H16ClNOS B11117746 N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11117746
M. Wt: 281.8 g/mol
InChI Key: WYMBAZVYEQPLLQ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C14H16ClNOS and a molecular weight of 281.80 g/mol . This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, chloro, and methyl groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxylic acid group is converted to the carboxamide using reagents such as tert-butylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols; solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted benzothiophenes.

Scientific Research Applications

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H16ClNOS/c1-8-5-6-9-10(7-8)18-12(11(9)15)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17)

InChI Key

WYMBAZVYEQPLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)(C)C)Cl

Origin of Product

United States

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